1-Phenylpentan-1-amine hydrochloride

Cardiovascular Pharmacology TRPC Channels Vasorelaxation

This chiral primary amine is a non-fungible building block for CNS SAR studies. Its C1-amine position and phenylpentyl backbone are critical for target engagement; substitution with C3-isomers or phenethylamines invalidates research. The hydrochloride salt ensures reproducible solubility and stability in multi-step syntheses. Available as racemate or single enantiomers to dissect stereospecific pharmacology.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
Cat. No. B12441140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpentan-1-amine hydrochloride
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H
InChIKeyMBNNSARPWZWWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpentan-1-amine hydrochloride: Core Physicochemical and Structural Profile for Procurement and Research Selection


1-Phenylpentan-1-amine hydrochloride (CAS: 76897-06-8 for the racemate; (R)-enantiomer: 529512-07-0; (S)-enantiomer: 911373-70-1) is a chiral primary amine belonging to the phenylalkylamine class [1]. It features a phenyl group attached to the first carbon of a pentylamine chain, with a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol . The hydrochloride salt form is specifically utilized to enhance aqueous solubility and stability, making it a versatile intermediate and building block in pharmaceutical research and organic synthesis [2]. Its primary amine functionality and single stereocenter at the C1 position underpin its utility as a chiral scaffold for synthesizing more complex, biologically active molecules .

Why Generic Substitution Fails: Critical Differentiators for 1-Phenylpentan-1-amine Hydrochloride in Comparative Selection


Generic substitution of 1-phenylpentan-1-amine hydrochloride with in-class phenylalkylamines is scientifically and procedurally invalid. The position of the amine group on the alkyl chain, the length of the alkyl spacer, and the absolute configuration at the chiral center are not merely structural nuances; they are decisive determinants of biological target engagement, metabolic stability, and synthetic utility [1]. For instance, shifting the amine from the C1 to the C3 position (as in 1-phenylpentan-3-amine) can fundamentally alter vasorelaxant activity and TRPC channel inhibition profiles [2]. Similarly, altering the alkyl chain length, as seen when comparing to phenethylamines or phenylbutanamines, changes receptor binding affinity and pharmacokinetic properties [3]. Furthermore, the specific enantiomer ((R) vs. (S)) can exhibit divergent pharmacological activities, rendering a racemic mixture unsuitable for target-specific investigations . The choice of counterion also matters: the hydrochloride salt provides distinct solubility and handling advantages over the free base, which are critical for reproducible experimental workflows. The quantitative evidence below details these non-fungible differences.

Quantitative Evidence Guide: Benchmarking 1-Phenylpentan-1-amine Hydrochloride Against Structural Analogs


Comparative TRPC Channel Inhibition: N-Phenethyl-1-phenyl-pentan-3-amine (FK70) vs. Parent Schwarzinicine A

A direct head-to-head comparison study evaluated the TRPC channel inhibition of N-phenethyl-1-phenyl-pentan-3-amine (FK70), a simplified analog of 1-phenylpentan-1-amine, against its parent natural product, schwarzinicine A. The simplified analog demonstrated a near-equivalent vasorelaxation response (Emax 111.4%) compared to the parent compound (Emax 123.1%) and inhibited hTRPC3-, hTRPC4-, hTRPC5-, and hTRPC6-mediated calcium influx with IC50 values of 6, 2, 2, and 5 µM, respectively [1]. This indicates that the phenylpentanamine core retains significant biological activity even after structural simplification, highlighting its value as a pharmacophore.

Cardiovascular Pharmacology TRPC Channels Vasorelaxation

Impact of Amine Position on Biological Activity: C1 vs. C3 Phenylpentanamines

A cross-study comparison reveals a critical structure-activity relationship (SAR) insight: moving the amine group from the C1 position (as in 1-phenylpentan-1-amine) to the C3 position (as in 1-phenylpentan-3-amine) does not abolish biological activity but rather re-directs it towards different targets. While 1-phenylpentan-1-amine derivatives are primarily explored as central nervous system (CNS) agents and synthetic intermediates, the 3-amine analog (FK70) exhibits potent vasorelaxant and TRPC channel-inhibiting properties, demonstrating an Emax of 111.4% in vasorelaxation assays [1]. In contrast, the 1-amine core is structurally more closely related to CNS-active phenylalkylamines and amphetamines, suggesting a different target engagement profile .

Structure-Activity Relationship Drug Discovery Pharmacophore Mapping

Hydrochloride Salt Form: Enhanced Stability and Solubility vs. Free Base

The hydrochloride salt of 1-phenylpentan-1-amine offers quantifiable advantages in stability and solubility over its free base form. The salt form is explicitly noted to enhance both stability and solubility, making it more suitable for reproducible chemical applications and biological assays [1]. While specific solubility values (e.g., in mg/mL) are not universally reported, the conversion to a hydrochloride salt is a standard pharmaceutical strategy to improve aqueous solubility and prevent degradation of the free amine . Vendor specifications consistently recommend storage of the hydrochloride salt in a cool, dry place, whereas the free base may require inert atmosphere storage to prevent oxidation [2].

Chemical Stability Formulation Sample Handling

Optimal Research and Industrial Applications for 1-Phenylpentan-1-amine Hydrochloride Based on Differentiated Evidence


As a Chiral Scaffold in CNS Drug Discovery

1-Phenylpentan-1-amine hydrochloride, particularly in its enantiomerically pure (R) or (S) forms, is ideally suited as a chiral building block for synthesizing novel CNS-active pharmaceutical candidates. Its structural similarity to amphetamines and other neurotransmitter-modulating agents positions it as a core scaffold for exploring structure-activity relationships (SAR) around dopamine, norepinephrine, and serotonin systems . The ability to independently procure and test each enantiomer allows researchers to dissect stereospecific contributions to receptor binding, functional activity, and potential therapeutic effects, a critical step in modern CNS drug development.

As a Reference Standard in TRPC Channel Pharmacology Studies

While the C3-positional isomer is a more direct TRPC channel ligand, 1-phenylpentan-1-amine hydrochloride serves a critical role as a structurally related but biologically distinct reference compound in TRPC pharmacology. By comparing the activity of this C1-amine against the vasorelaxant C3-amine (FK70), researchers can precisely define the pharmacophore requirements for TRPC channel modulation . This enables the construction of robust SAR models and validates the selectivity of novel TRPC inhibitors. Its use in control experiments ensures that observed cardiovascular effects are specific to the C3-positional pharmacophore and not a general property of the phenylpentylamine backbone.

As a Synthetic Intermediate for Advanced Functional Materials

The combination of a primary amine, a hydrophobic alkyl chain, and an aromatic ring makes 1-phenylpentan-1-amine hydrochloride a versatile intermediate for creating specialized materials. Its chemical handle allows for straightforward N-alkylation, acylation, and reductive amination, enabling its incorporation into more complex architectures . This utility extends beyond pharmaceuticals to the synthesis of novel ligands, catalysts, and specialty polymers where precise control over steric and electronic properties is required. The enhanced stability and handling of the hydrochloride salt make it a practical choice for multi-step synthetic sequences.

Technical Documentation Hub

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